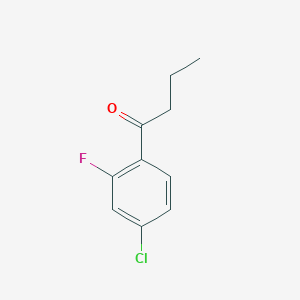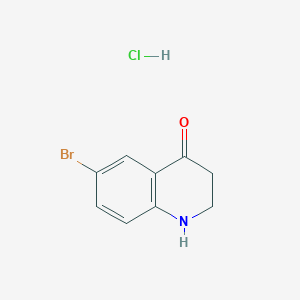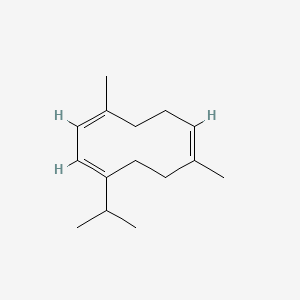![molecular formula C10H6N2O B13032119 4H-Pyrazolo[1,5-a]indol-4-one](/img/structure/B13032119.png)
4H-Pyrazolo[1,5-a]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrazolo[1,5-a]indol-4-one is a heterocyclic compound that belongs to the class of pyrazoloindoles. This compound is characterized by a fused ring system consisting of a pyrazole ring and an indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo[1,5-a]indol-4-one can be achieved through several methods. One common approach involves the alkylative dearomatization and intramolecular N-imination of indole–O-(methylsulfonyl)oxime . The starting materials, such as tryptophol and 2-bromocyclopentanone, are reacted in the presence of HBF4·OEt2 to provide intermediate compounds. These intermediates undergo further reactions with hydroxylamine hydrochloride and methanesulfonyl chloride to form the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions that are efficient and cost-effective. These methods often utilize readily available starting materials and environmentally friendly reaction conditions . The use of microwave irradiation and organic catalysis in multicomponent reactions has been explored to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrazolo[1,5-a]indol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4H-Pyrazolo[1,5-a]indol-4-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4H-Pyrazolo[1,5-a]indol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways by binding to active sites and altering the function of target proteins . This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the target site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[1,5-a]indole: Another isomer of pyrazoloindole with different electronic properties.
3H-Pyrazolo[1,5-a]indole: This isomer is less stable compared to 4H-Pyrazolo[1,5-a]indol-4-one.
Pyrazolo[3,4-b]quinolin-5(4H)-one: A related compound with a quinoline ring fused to the pyrazole ring.
Uniqueness
This compound is unique due to its stability and the specific arrangement of its fused ring system. This stability makes it a valuable scaffold for various applications, particularly in drug development and materials science .
Eigenschaften
Molekularformel |
C10H6N2O |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
pyrazolo[1,5-a]indol-4-one |
InChI |
InChI=1S/C10H6N2O/c13-10-7-3-1-2-4-8(7)12-9(10)5-6-11-12/h1-6H |
InChI-Schlüssel |
PCVHSGVVEFLZCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=NN23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


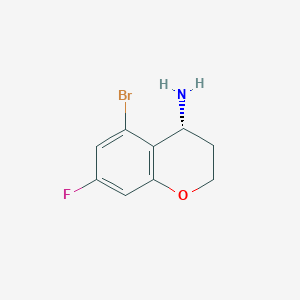
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13032045.png)
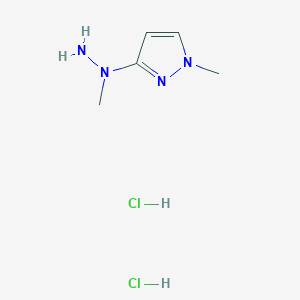
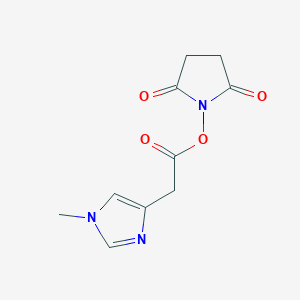
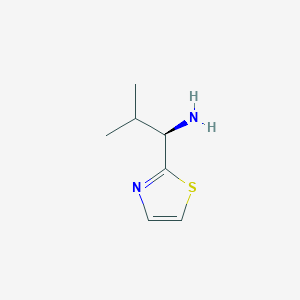
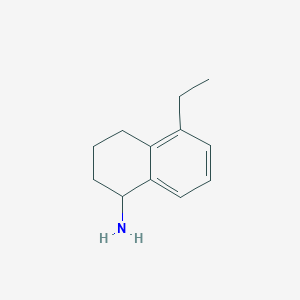


![ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13032091.png)
![(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B13032094.png)
